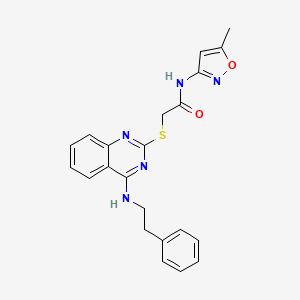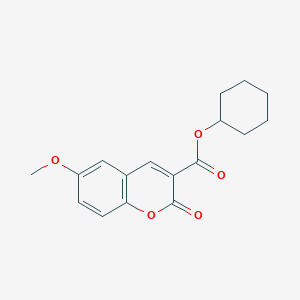
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile” is a derivative of benzothiazole. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for “2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile” were not found, benzothiazole derivatives are often synthesized through condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound has been synthesized through convenient routes and shows versatile reactivity. For instance, it has been prepared by reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, leading to various derivatives through reactions with heterocyclic diazonium salts and diazotized aromatic amines. These reactions have enabled the synthesis of hydrazones, pyrazoles, and aminopyrazoles, highlighting the compound's utility in creating a diverse range of products with potential biological activities (Farag, Dawood, & Kandeel, 1996).
Biological Activities
Benzothiazoles, including derivatives of the compound , have been studied for their broad spectrum of biological activities. One study focused on a derivative's antiproliferative and apoptosis-inducing activities towards human leukemia cells, revealing its potential for therapeutic applications. The compound induced programmed cell death through a mitochondrial/caspase-dependent pathway, highlighting its significance in cancer research (Repický, Jantová, & Cipak, 2009).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been explored for antimicrobial and antioxidant properties. For example, novel benzothiazolopyridine derivatives showed significant antioxidant activity compared to ascorbic acid, although they displayed no antibacterial properties against certain bacterial species. This indicates the compound's potential in the development of antioxidant agents (Arafat et al., 2022).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects on steel in acidic solutions. The studies show that these compounds offer high inhibition efficiency, potentially exceeding previously reported benzothiazole family inhibitors. This suggests the compound's utility in protecting materials from corrosion, with further studies focusing on the adsorption mechanism and effectiveness in different conditions (Hu et al., 2016).
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCKQWWUWPHMCR-CLFYSBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(CCl)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/CCl)\O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile | |
CAS RN |
307975-77-5 |
Source


|
| Record name | 2-(1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-CHLORO-3-OXOBUTANENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,3-benzodioxol-5-yl-(4-methylpiperazin-1-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B2645398.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2645400.png)




![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)



![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)